molecular formula C12H7NO3 B152082 2-Nitrodibenzofuran CAS No. 20927-95-1

2-Nitrodibenzofuran

Cat. No. B152082
CAS RN: 20927-95-1
M. Wt: 213.19 g/mol
InChI Key: YPFPLEUXZNAAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09156870B2

Procedure details

In a 1 L round-bottom flask, 1-nitro-4-phenoxybenzene (50 g, 232 mmol), potassium carbonate (3.21 g, 23.23 mmol), palladium acetate (2.61 g, 11.62 mmol), and 280 mL of pivalic acid were added. The mixture was heated to 120° C. in air. After 3 days the reaction mixture was cooled in an ice bath. 125 mL of 50% sodium hydroxide solution was added slowly in portions over time. The black emulsion was diluted with a large amount of water and ethyl acetate, filtered through Celite. The organic layer was separated, dried over magnesium sulfate, and filtered. The solvent was evaporated and pre-adsorbed onto Celite. The Celite mixture was purified by silica gel plug eluting with 10% to 50% dichloromethane in hexanes. 36.4 g (63% yield) desired product was obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].C(O)(=O)C(C)(C)C.[OH-].[Na+]>O.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:9]=1)([O-:3])=[O:2] |f:1.2.3,5.6,9.10.11|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC1=CC=CC=C1
Name
Quantity
3.21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
280 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
Quantity
2.61 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 3 days the reaction mixture was cooled in an ice bath
Duration
3 d
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated and pre-adsorbed onto Celite
CUSTOM
Type
CUSTOM
Details
The Celite mixture was purified by silica gel plug
WASH
Type
WASH
Details
eluting with 10% to 50% dichloromethane in hexanes

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(OC3=C2C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.